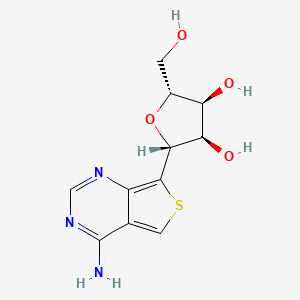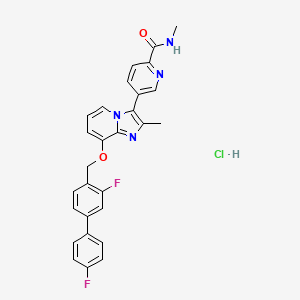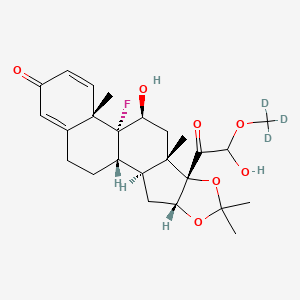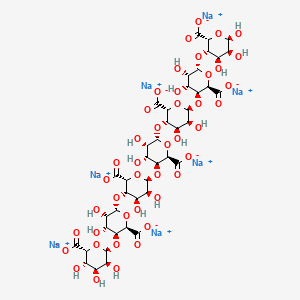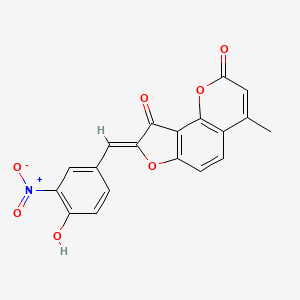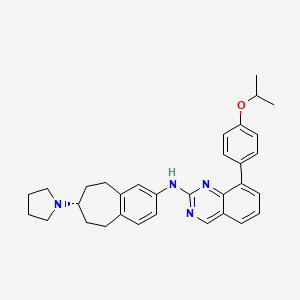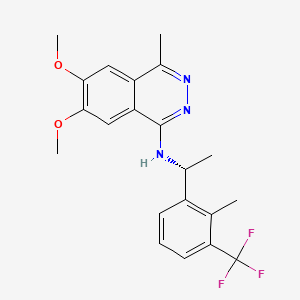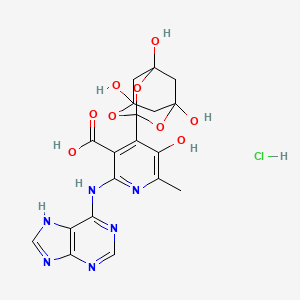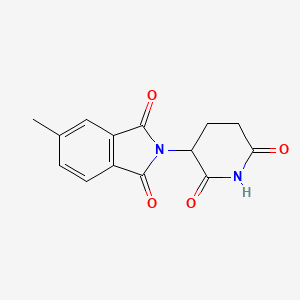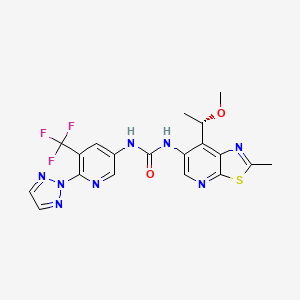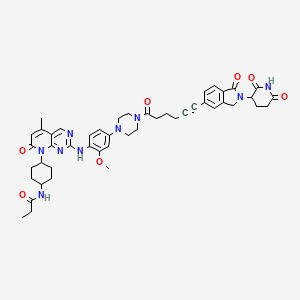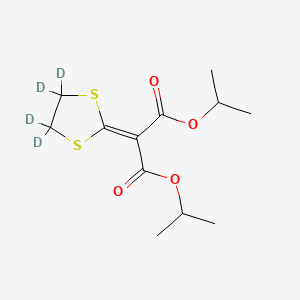
Isoprothiolane-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoprothiolane-d4 is a deuterium-labeled derivative of isoprothiolane, a systemic fungicide widely used in agriculture. The deuterium labeling is often employed in scientific research to study the pharmacokinetics and metabolic profiles of the compound. Isoprothiolane itself is known for its effectiveness in controlling rice blast disease caused by the fungus Pyricularia oryzae .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isoprothiolane involves the reaction of diisopropyl malonate with carbon disulfide in the presence of an alkaline aqueous solution. Dichloroethane and a catalyst, such as alkylpyridinium chloride, are then added to the mixture. The reaction is completed by cooling and purifying the product to obtain isoprothiolane with a purity of over 95% .
Industrial Production Methods
In industrial settings, the production of isoprothiolane follows a similar synthetic route but on a larger scale. The process is optimized to achieve high yields and purity while minimizing production costs. The use of efficient catalysts and reaction conditions ensures the scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Isoprothiolane undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Oxidation: Isoprothiolane can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols .
Aplicaciones Científicas De Investigación
Isoprothiolane-d4 has a wide range of scientific research applications:
Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolic profiles of isoprothiolane.
Biology: Investigated for its effects on plant hormone regulation, such as abscisic acid and gibberellic acid, in various crops
Mecanismo De Acción
Isoprothiolane exerts its effects by inhibiting the biosynthesis of phospholipids, which are essential components of cell membranes. This inhibition disrupts the formation and elongation of infecting hyphae in fungi, thereby preventing the spread of fungal infections. The compound targets specific enzymes and pathways involved in phospholipid biosynthesis, leading to its fungicidal activity .
Comparación Con Compuestos Similares
Isoprothiolane-d4 is unique due to its deuterium labeling, which enhances its stability and allows for detailed pharmacokinetic studies. Similar compounds include:
Isoprothiolane: The non-deuterated form, widely used as a systemic fungicide.
Diisopropyl malonate: A precursor in the synthesis of isoprothiolane.
1,3-Dithiolane derivatives: Compounds with similar structural features and fungicidal properties
This compound stands out for its application in scientific research, particularly in studies requiring stable isotopes for tracing and quantitation.
Propiedades
Fórmula molecular |
C12H18O4S2 |
|---|---|
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
dipropan-2-yl 2-(4,4,5,5-tetradeuterio-1,3-dithiolan-2-ylidene)propanedioate |
InChI |
InChI=1S/C12H18O4S2/c1-7(2)15-10(13)9(11(14)16-8(3)4)12-17-5-6-18-12/h7-8H,5-6H2,1-4H3/i5D2,6D2 |
Clave InChI |
UFHLMYOGRXOCSL-NZLXMSDQSA-N |
SMILES isomérico |
[2H]C1(C(SC(=C(C(=O)OC(C)C)C(=O)OC(C)C)S1)([2H])[2H])[2H] |
SMILES canónico |
CC(C)OC(=O)C(=C1SCCS1)C(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


